molecular formula C31H48O5 B13068549 KadcoccinicacidJ

KadcoccinicacidJ

Cat. No.: B13068549
M. Wt: 500.7 g/mol
InChI Key: GUPPEZTVKFRPJW-RXJUGCOSSA-N
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Description

Kadcoccinic acid J is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional medicine for its antioxidant and cytotoxic properties . It belongs to the kadcoccinic acid series (A–J), which features a tetracyclic lanostane skeleton modified with hydroxyl, ketone, and carboxyl groups. While its exact structure remains less characterized than earlier members of the series (e.g., kadcoccinic acids A and C, confirmed via X-ray crystallography ), its biogenetic relationship to these compounds suggests a shared biosynthetic pathway involving oxidative modifications of the lanostane core . Kadcoccinic acid J is distinguished by its unique substitution pattern, though specific structural details (e.g., position of hydroxylation) require further elucidation.

Properties

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,3aR,4S,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-4-methoxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C31H48O5/c1-19(2)22-12-13-24-25(29(22,5)16-15-27(32)33)18-26(36-8)31(7)23(14-17-30(24,31)6)20(3)10-9-11-21(4)28(34)35/h11,18,20,22-24,26H,1,9-10,12-17H2,2-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,22+,23-,24-,26+,29+,30+,31+/m1/s1

InChI Key

GUPPEZTVKFRPJW-RXJUGCOSSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)OC)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(C=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)OC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Kadcoccinic Acid Series (A–J)

The kadcoccinic acids share a lanostane backbone but differ in oxidation states and substituents:

Compound Molecular Formula Key Functional Groups Bioactivity Highlights
Kadcoccinic A C₃₂H₅₀O₅ 3-keto, 15α-OH, 28-COOH Cytotoxic against cancer cell lines
Kadcoccinic D C₃₀H₄₈O₆ 7-OH, 15-keto, 28-COOH Antioxidant activity
Kadcoccinic G C₃₁H₅₂O₇ 2α-OH, 3-keto, 19α-OH, 28-COOH Upregulated in fruit pulp
Kadcoccinic J Undetermined* Presumed multiple hydroxyl/keto groups Hypothesized enhanced bioactivity†

Note: Exact molecular data for kadcoccinic acid J is pending full characterization. Structural inferences are based on biogenetic trends .

Comparison with Non-Kadcoccinic Triterpenoids

Kadcoccinic acid J differs from other triterpenoid classes in skeleton type and functionalization:

Compound Skeleton Type Key Features Bioactivity
Ursolic Acid Pentacyclic 3β-OH, 28-COOH Anti-inflammatory, antitumor
Maslinic Acid Pentacyclic 2α,3β-diOH, 28-COOH Antidiabetic, antiviral
Kadcoccilactone U Lanostane-lactone 13,28-lactone ring Cytotoxic (IC₅₀: 8.7 μM)
Kadcoccinic J Lanostane Multiple oxidations, carboxyl group Potential antioxidant/cytotoxic†

Structural distinctions:

  • Skeleton: Kadcoccinic acid J’s tetracyclic lanostane framework contrasts with the pentacyclic ursane/oleanane skeletons of ursolic and maslinic acids.
  • Functionalization : Unlike ursolic acid’s single hydroxyl group, kadcoccinic acids typically exhibit polyoxygenation (e.g., kadcoccinic G has three hydroxyls ), which may enhance radical-scavenging capacity.

Bioactivity and Metabolic Distribution

  • Cytotoxicity : Kadcoccinic acid A shows IC₅₀ values <10 μM against HepG2 cells ; J’s additional oxygen substituents may modulate potency.
  • Tissue Accumulation : Kadcoccinic acids D and G accumulate preferentially in fruit pulp , suggesting J might also localize in metabolically active tissues.

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